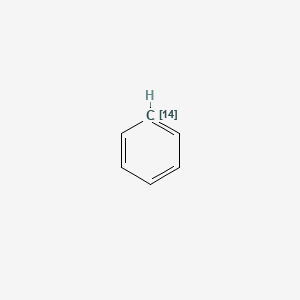
2,3-Diphenylcyclopropenone monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenylcyclopropenone monohydrate is a chemical compound with the molecular formula C15H10O. It is known for its unique cyclopropenone structure, which consists of a three-membered ring with two phenyl groups attached. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylcyclopropenone typically involves the reaction of dibenzyl ketone with bromine in acetic acid to form α,α’-dibromodibenzyl ketone. This intermediate is then treated with triethylamine in methylene chloride, followed by the addition of sulfuric acid to yield diphenylcyclopropenone . The reaction conditions include:
Temperature: Room temperature for the initial bromination and subsequent reactions.
Solvents: Acetic acid, methylene chloride.
Reagents: Bromine, triethylamine, sulfuric acid.
Industrial Production Methods
Industrial production methods for 2,3-Diphenylcyclopropenone monohydrate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenylcyclopropenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents, enols, and enamines are commonly employed.
Major Products Formed
The major products formed from these reactions include α-phenyl-trans-cinnamic anhydride, phenyl α-phenyl-trans-cinnamate, and various imino derivatives .
Aplicaciones Científicas De Investigación
2,3-Diphenylcyclopropenone monohydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Diphenylcyclopropenone involves triggering an immune response that opposes the action of autoreactive cells. This immune response is thought to downregulate inflammation and the autoimmune response at the hair follicle, making it useful in treating conditions like alopecia areata . The compound’s strong polarization of the carbonyl group also plays a role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropenone: A simpler analog with a similar three-membered ring structure.
Diphenylcyclopropenium: A related compound with different reactivity due to the presence of a cyclopropenium ion.
Phenylcyclopropenone: Another analog with one phenyl group instead of two.
Uniqueness
2,3-Diphenylcyclopropenone monohydrate is unique due to its specific structure and the presence of two phenyl groups, which enhance its stability and reactivity. This makes it particularly useful in various chemical reactions and applications .
Propiedades
Número CAS |
20666-10-8 |
|---|---|
Fórmula molecular |
C15H12O2 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
2,3-diphenylcycloprop-2-en-1-one;hydrate |
InChI |
InChI=1S/C15H10O.H2O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12;/h1-10H;1H2 |
Clave InChI |
ARCFAMFPEOETGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
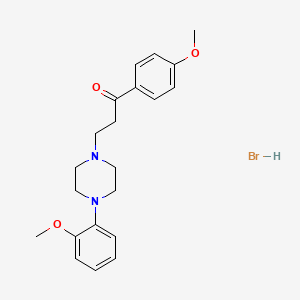

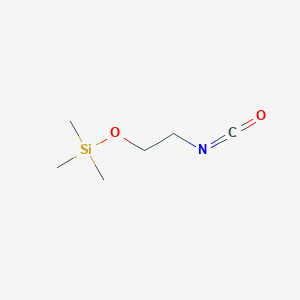
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

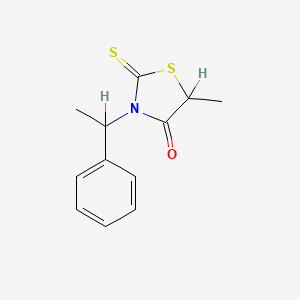


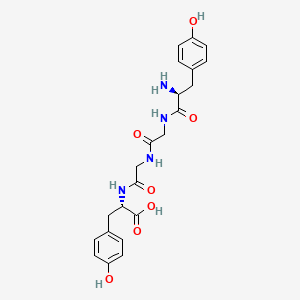
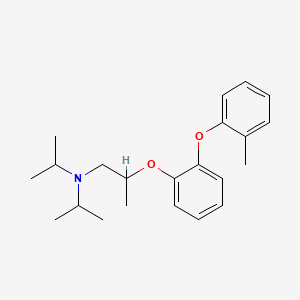
![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)
